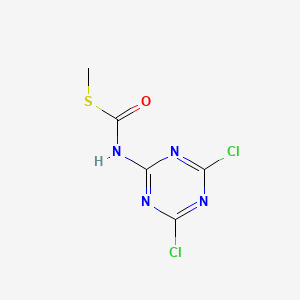![molecular formula C21H17N3O2 B15248580 1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione CAS No. 669698-89-9](/img/structure/B15248580.png)
1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound features an anthracene core with amino and hydrazinyl substituents, making it a subject of interest for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may involve catalysts and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can be further utilized in dye synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mecanismo De Acción
The mechanism by which 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also targets specific enzymes involved in oxidative stress pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione stands out due to its unique combination of amino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Propiedades
Número CAS |
669698-89-9 |
|---|---|
Fórmula molecular |
C21H17N3O2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-amino-4-[(4-methylphenyl)diazenyl]anthracene-9,10-diol |
InChI |
InChI=1S/C21H17N3O2/c1-12-6-8-13(9-7-12)23-24-17-11-10-16(22)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11,25-26H,22H2,1H3 |
Clave InChI |
QTOUNTFWQDZYJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC=C(C3=C(C4=CC=CC=C4C(=C23)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


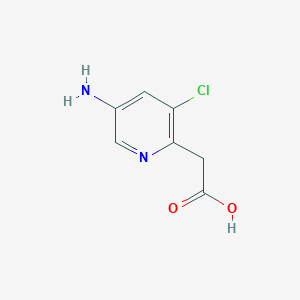
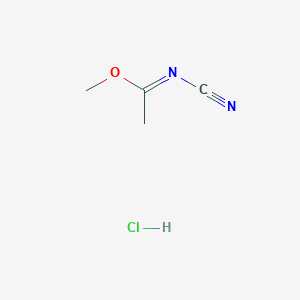
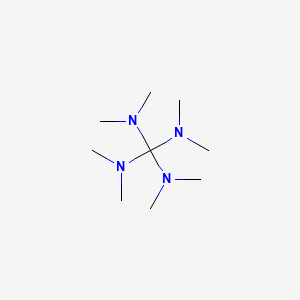
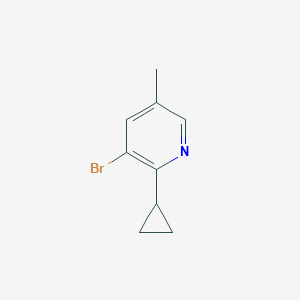
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
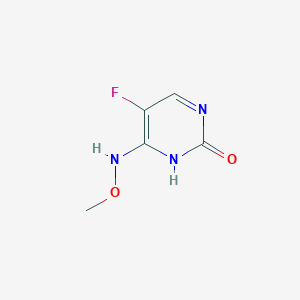
![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)


![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

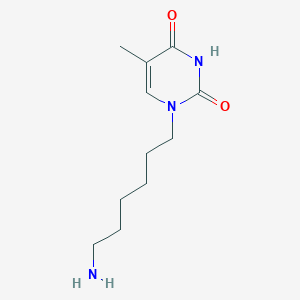
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
